8-Oxa-5-azoniaspiro[4.5]decane, bromide
Description
8-Oxa-5-azoniaspiro[4.5]decane bromide (CAS RN: 177-39-9) is a quaternary ammonium spirocyclic compound characterized by a unique bicyclic structure. The molecule features a spiro[4.5]decane core with an oxygen atom at the 8-position and a positively charged nitrogen (azonia) at the 5-position, balanced by a bromide counterion . Its molecular formula is C₈H₁₆BrNO, with a molecular weight of 228.12 g/mol.
Structure
3D Structure of Parent
Properties
CAS No. |
72562-26-6 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
8-oxa-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
InChI Key |
RLUREQPKEQJWFZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(C1)CCOCC2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Morpholine with 1,4-Dibromobutane
The most well-documented approach involves the reaction of morpholine with 1,4-dibromobutane under alkaline conditions. This method, reported in a seminal study, proceeds via a two-step alkylation mechanism to form the spirocyclic quaternary ammonium salt.
Reaction Procedure
-
Reagents and Stoichiometry :
-
Morpholine (0.1 mol)
-
1,4-Dibromobutane (0.1 mol)
-
Sodium hydroxide (0.1 mol)
-
Water (100 mL)
-
-
Conditions :
-
The reaction is conducted under reflux for 60 minutes.
-
Sodium hydroxide is added to deprotonate morpholine, enhancing its nucleophilicity.
-
-
Workup and Purification :
Mechanistic Insights
Reaction of Tetrahydropyran Derivatives with Bromoalkanes
An alternative method utilizes tetrahydropyran derivatives and bromoalkanes, though detailed protocols are less frequently reported. This route is hypothesized to involve ring-opening alkylation followed by cyclization.
Proposed Pathway
-
Ring-Opening : A tetrahydropyran derivative reacts with a bromoalkane, disrupting the ether oxygen’s lone pair stabilization.
-
Cyclization : The intermediate undergoes intramolecular quaternization to form the spirocyclic core.
Challenges :
-
Lower yields due to competing side reactions.
-
Requires stringent temperature control to prevent decomposition.
Optimization and Reaction Conditions
Critical Parameters for Method 1.1
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1 (Morpholine:1,4-Dibromobutane) | Deviations reduce cyclization efficiency |
| Reaction Time | 60–90 minutes | Prolonged heating increases byproduct formation |
| Base Concentration | 1 M NaOH | Higher concentrations improve deprotonation but risk hydrolysis |
| Temperature | Reflux (~100°C) | Lower temperatures slow kinetics; higher temperatures degrade reactants |
Key Observations :
-
The addition of NaOH in two stages (during reaction and workup) maximizes precipitation efficiency.
-
Recrystallization from isopropanol enhances purity but reduces yield due to solubility limitations.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O) :
-
δ 4.06 (4H, m, OCH2CH2O)
-
δ 3.68 (4H, m, NCH2CH2)
-
δ 3.54 (4H, t, J = 7 Hz, NCH2)
13C NMR :
X-ray Crystallography
-
Confirms spirocyclic geometry with bond angles and distances consistent with strain minimization.
-
The nitrogen center adopts a tetrahedral configuration, stabilizing the quaternary ammonium structure.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation with 1,4-Dibromobutane | High reproducibility; single-step cyclization | Moderate yield (36%); requires toxic dibromobutane |
| Tetrahydropyran Route | Avoids dihaloalkanes | Poorly documented; lower yields |
Industrial Relevance :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide anion can be replaced by other nucleophiles to form derivatives:
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| Pyrimidine derivatives | 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane | Microwave-assisted synthesis | Pharmaceutical intermediates |
This substitution reaction enables functionalization of the spirocyclic core for drug development (e.g., buspirone analogs).
Anion Exchange Reactions
The bromide ion undergoes metathesis with fluorinated anions to form ionic liquids:
| Target Anion | Reagent | Product Stability | Conductivity (mS/cm) |
|---|---|---|---|
| Bis(trifluoromethanesulfonyl)imide | LiNTf₂ or AgNTf₂ | Up to 365°C | 8.3–16.2 |
These reactions produce thermally stable ionic liquids with applications in electrochemistry and catalysis.
Cross-Coupling Reactions
The compound participates in alkylation reactions with polybrominated aromatics:
| Reaction Partner | Product | Conditions | Yield |
|---|---|---|---|
| Hexa(bromomethyl)benzene | Benzotris 3 tribromide | Ethanol reflux (11 hr) | 64% |
This demonstrates its utility in constructing complex supramolecular architectures.
Stability and Decomposition
Thermal analysis reveals:
The spirocyclic structure enhances thermal stability compared to non-cyclic quaternary ammonium salts.
Comparative Reactivity
When compared to analogous compounds:
| Compound | Reactivity Feature | Reference |
|---|---|---|
| Piperidinium spiro salts | Higher thermal stability | |
| Pyrrolidinium analogs | Faster anion exchange kinetics |
These differences stem from ring strain variations and electronic effects in the spirocyclic system.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
8-Oxa-5-azoniaspiro[4.5]decane, bromide has garnered attention for its potential as an anticholinergic agent . This compound blocks acetylcholine receptors, leading to several physiological effects beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism includes:
- Bronchodilation : Relaxation of airway muscles.
- Reduced Secretions : Decrease in mucus production.
Research indicates that compounds with similar spirocyclic structures effectively block muscarinic receptors, leading to significant therapeutic outcomes in animal models .
2. Chemical Synthesis
This compound serves as a precursor for the synthesis of other biologically active molecules. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to enhance biological activity or tailor it for specific applications .
3. Materials Science
In industrial applications, this compound is explored for its role in developing materials with specific properties, such as ion exchange membranes. The compound's unique structure may contribute to improved ionic conductivity and stability in various chemical environments .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Study on Anticholinergic Activity : Research demonstrated that this compound effectively blocked muscarinic receptors, leading to notable bronchodilation effects in preclinical models .
- Comparative Analysis with Related Compounds : A study compared the unique properties of 8-Oxa-5-azoniaspiro[4.5]decane against other quaternary ammonium compounds, revealing specific receptor interactions that may enhance therapeutic efficacy .
- Synthesis and Characterization : Investigations into synthetic pathways reported high yields and purity for this compound, essential for ensuring consistent biological activity across experimental settings .
Mechanism of Action
The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below summarizes key structural features, properties, and applications of 8-Oxa-5-azoniaspiro[4.5]decane bromide and its analogs:
Key Comparative Insights
Physicochemical Properties
- Solubility : Quaternary ammonium salts like 8-Oxa-5-azoniaspiro[4.5]decane bromide are typically water-soluble due to their ionic nature, whereas neutral spirocycles (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) exhibit solubility in organic solvents .
- Thermal Stability : Azoniaspiro compounds are generally stable under high-temperature conditions, as evidenced by DMASD bromide’s use in hydrothermal zeolite synthesis (up to 150°C) .
Biological Activity
8-Oxa-5-azoniaspiro[4.5]decane, bromide is a quaternary ammonium compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticholinergic agent. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 8-Oxa-5-azoniaspiro[4.5]decane is C₁₂H₁₉BrN₄, with a molecular weight of approximately 222.123 g/mol. Its structure features a nitrogen-containing heterocycle fused with a saturated ring system, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉BrN₄ |
| Molecular Weight | 222.123 g/mol |
| Structure Type | Quaternary Ammonium |
| Solubility | Soluble in polar solvents |
8-Oxa-5-azoniaspiro[4.5]decane acts primarily as an anticholinergic agent , blocking acetylcholine receptors. This mechanism leads to various physiological effects, including:
- Bronchodilation : Useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Reduced Secretions : Decreases mucus production in the respiratory tract, aiding in clearer airways.
Biological Activity
Research indicates that 8-Oxa-5-azoniaspiro[4.5]decane exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 8-Oxa-5-azoniaspiro[4.5]decane:
- Study on Anticholinergic Activity : A study demonstrated that compounds with similar spirocyclic structures effectively blocked muscarinic receptors, leading to significant bronchodilation in animal models .
- Comparative Analysis with Related Compounds : A comparative study highlighted the unique properties of 8-Oxa-5-azoniaspiro[4.5]decane against other quaternary ammonium compounds, noting its specific receptor interactions that may enhance therapeutic efficacy .
- Synthesis and Characterization : Research involving synthetic pathways for producing this compound indicated high yields and purity, essential for ensuring consistent biological activity in experimental settings .
Q & A
Basic Research Question
- Storage : Tightly sealed containers in dry, ventilated environments to prevent hydrolysis or electrostatic aggregation .
- Decomposition : Above 500°C, it forms hazardous gases (CO, HCl, NOx), necessitating TGA monitoring during calcination .
Advanced Consideration : Long-term stability studies (≥6 months) under inert atmospheres (N2/Ar) are recommended for pharmaceutical-grade batches to assess bromide counterion lability .
How is this compound utilized as a structure-directing agent (SDA) in microporous material synthesis?
Advanced Research Question
The spiro ammonium cation templates microporous frameworks (e.g., cobalt silicate) via electrostatic interactions with silicate anions. Key parameters:
- pH : Alkaline conditions (pH >10) enhance SDA-silicate binding .
- Calcination : Removes the SDA at 500°C, yielding perovskite-like Co3O4 structures with retained porosity .
Data Contradiction : Competing phases (e.g., ETS-10) may form if the SDA-to-silicate ratio exceeds 1:3, highlighting the need for phase purity assays (PXRD, BET) .
What role does this compound play in pharmaceutical impurity profiling?
Advanced Research Question
It is a recognized impurity in antipsychotics like aripiprazole, arising from incomplete quaternization during synthesis. Analytical protocols include:
- LC-MS : Quantifies trace levels (LOQ <0.1%) using [M+Br]− ion monitoring (m/z 323.1) .
- HPLC : Separates it from APIs using C18 columns and ion-pairing agents (e.g., heptafluorobutyric acid) .
Controversy : Discrepancies in regulatory limits (EP vs. USP) require method validation against certified reference standards (e.g., CAS 81461-73-6) .
What strategies mitigate toxicity risks during handling?
Basic Research Question
- PPE : Nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats prevent dermal/ocular exposure .
- Spill Management : Absorbent materials (silica gel) and neutralization with 5% NaHCO3 minimize environmental release .
Advanced Consideration : Inhalation risks during milling are mitigated via local exhaust ventilation (LEV) systems and real-time aerosol monitoring .
How does the spiro architecture influence biological activity in medicinal chemistry?
Advanced Research Question
The strained spiro system enhances binding to CNS targets (e.g., 5-HT1A receptors) by restricting conformational freedom. Case studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
